molecular formula C13H22ClN B1446884 1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1864074-56-5

1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1446884
M. Wt: 227.77 g/mol
InChI Key: FWPCCIIWGOLLJE-UHFFFAOYSA-N
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Description

This compound is an amine derivative, which contains an ethylphenyl group and a methylbutan-1-amine group. The presence of these groups could influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy to determine .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation. The exact reactions would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and stability under various conditions .

Scientific Research Applications

The specific scientific field that studies these substances is Forensic Toxicology . Researchers in this field identify and summarize available data on newly emerging cathinones . They use various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems . They also search threads on various forums created by users of these drugs for reports on the effects of these new substances .

The results of these studies have identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 . They described their structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance .

Another similar compound, “1-(4-methylphenyl)ethanone”, is listed in the NIST Chemistry WebBook . This database provides physical and chemical property data, which could be useful in various scientific research applications .

  • 1-(4-Ethylphenyl)ethanamine hydrochloride : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

  • (4-ethylphenyl)methanamine hydrochloride : This compound has a CAS Number: 102494-85-9 . It is provided by Enamine and is available in the form of a powder . The melting point is between 220-222 degrees Celsius .

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in fields like synthetic chemistry, materials science, or medicinal chemistry, depending on the compound’s properties and activities .

properties

IUPAC Name

1-(4-ethylphenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3;/h5-8,10,13H,4,9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPCCIIWGOLLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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